GPx1 Inhibition: Pentathiepins Are Up to 15-Fold More Potent Than the Benchmark Inhibitor Mercaptosuccinic Acid
In a head-to-head enzyme inhibition assay using bovine erythrocyte GPx1, the tetracyclic pentathiepin derivative 7 (indole-fused scaffold) inhibited GPx1 with an IC₅₀ of 0.40 μM (95% CI: 0.23–0.69 μM), representing an approximately 15-fold improvement in potency over mercaptosuccinic acid (MSA), the previously best-known GPx1 inhibitor, which exhibited an IC₅₀ of 5.86 μM (95% CI: 4.21–8.14 μM) in the identical assay [1]. Across a panel of eight pentathiepins spanning pyrroloquinoxaline and indole scaffolds, all compounds showed IC₅₀ values between 3.76 and 0.40 μM, uniformly outperforming MSA [1]. The most potent compounds (6, 7, 8; indole-based) all achieved sub-micromolar IC₅₀ values (0.95, 0.40, 0.83 μM respectively), whereas MSA remained at 5.86 μM [1].
| Evidence Dimension | GPx1 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | Pentathiepin 7 IC₅₀ = 0.40 μM (0.23–0.69); Pentathiepins 1–8 IC₅₀ range: 0.40–3.76 μM |
| Comparator Or Baseline | Mercaptosuccinic acid (MSA) IC₅₀ = 5.86 μM (4.21–8.14) |
| Quantified Difference | Pentathiepin 7 is ~14.7-fold more potent than MSA; all tested pentathiepins more potent than MSA (1.6–14.7-fold range) |
| Conditions | Bovine erythrocyte GPx1; coupled enzymatic assay with tert-butyl hydroperoxide/GSH/GR/NADPH; pH 7.4, 23 °C |
Why This Matters
This 15-fold potency advantage over the industry-standard GPx1 inhibitor makes pentathiepin scaffolds the preferred starting point for developing GPx1-targeted anticancer agents, as MSA lacks the potency required for cellular activity at pharmacologically relevant concentrations.
- [1] Napierkowski, M.; Schöne, T.; Bandaru, S. S. M.; Judernatz, J.; Schulig, L.; Schmidt, L.; Schulzke, C.; Bednarski, P. J. Pentathiepins: A Novel Class of Glutathione Peroxidase 1 Inhibitors that Induce Oxidative Stress, Loss of Mitochondrial Membrane Potential and Apoptosis in Human Cancer Cells. ChemMedChem 2020, 15 (16), 1515–1528. DOI: 10.1002/cmdc.202000160. View Source
